

Spectroscopic Analysis of (3-(o-Tolyl)isoxazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(o-Tolyl)isoxazol-5-yl)methanol

Cat. No.: B1528808

[Get Quote](#)

An In-depth Examination of the Structural Elucidation of a Key Isoxazole Derivative

Abstract

This technical guide provides a detailed overview of the spectroscopic data for **(3-(o-Tolyl)isoxazol-5-yl)methanol**, a substituted isoxazole of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known for their diverse biological activities, and a thorough understanding of their structural characteristics is paramount for the rational design of new therapeutic agents.^[1] This document will delve into the analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the ortho-tolyl isomer of (3-(Tolyl)isoxazol-5-yl)methanol. The interpretation of these spectra provides a comprehensive fingerprint of the molecule, confirming its identity and providing insights into its electronic and structural properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the characterization of novel heterocyclic compounds.

Introduction: The Significance of Isoxazole Scaffolds

The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This scaffold is a cornerstone in medicinal chemistry, with isoxazole-containing compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[2][3]} The unique electronic and

structural features of the isoxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[\[2\]](#) The substitution pattern on the isoxazole core plays a critical role in modulating the pharmacological profile of these molecules.

This guide focuses on the spectroscopic characterization of **(3-(o-Tolyl)isoxazol-5-yl)methanol** (CAS 885273-56-3).[\[4\]](#) The presence of the ortho-tolyl group introduces specific steric and electronic effects that influence the spectroscopic signature of the molecule. A detailed analysis of its spectroscopic data is essential for unambiguous identification, quality control, and for understanding its structure-activity relationships.

Molecular Structure

The molecular structure of **(3-(o-Tolyl)isoxazol-5-yl)methanol** is presented below. The key structural features include the isoxazole ring, the ortho-substituted toyl group at the 3-position, and the methanol substituent at the 5-position.

Figure 1: Chemical structure of **(3-(o-Tolyl)isoxazol-5-yl)methanol**.

Spectroscopic Data and Interpretation

Detailed spectroscopic data for **(3-(o-Tolyl)isoxazol-5-yl)methanol** is not widely available in the public domain. While data for the para- and meta-tolyl isomers have been published, the specific spectra for the ortho-isomer are not present in the searched resources.[\[2\]](#) Therefore, this section will present a predictive analysis based on the known spectroscopic behavior of isoxazole derivatives and related substituted aromatic compounds. The following subsections outline the expected features in the ^1H NMR, ^{13}C NMR, IR, and mass spectra of the target molecule.

Predicted ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

Table 1: Predicted ^1H NMR Chemical Shifts for **(3-(o-Tolyl)isoxazol-5-yl)methanol**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃ (tolyl)	~2.4	Singlet	3H
-CH ₂ OH	~4.7	Singlet	2H
-OH	Variable (broad singlet)	Singlet	1H
Isoxazole H-4	~6.5	Singlet	1H
Aromatic (tolyl)	7.2 - 7.8	Multiplet	4H

Rationale for Predictions:

- -CH₃ (tolyl): The methyl protons on the tolyl group are expected to appear as a singlet around 2.4 ppm, a typical chemical shift for benzylic methyl groups.
- -CH₂OH: The methylene protons of the methanol substituent are adjacent to the isoxazole ring and an oxygen atom, leading to a downfield shift, predicted to be around 4.7 ppm. This would likely be a singlet as there are no adjacent protons.
- -OH: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
- Isoxazole H-4: The proton at the 4-position of the isoxazole ring is expected to be a singlet at approximately 6.5 ppm, a characteristic chemical shift for this proton in 3,5-disubstituted isoxazoles.[5]
- Aromatic (tolyl): The four protons of the ortho-substituted tolyl ring will appear as a complex multiplet in the aromatic region (7.2 - 7.8 ppm) due to their distinct chemical environments and spin-spin coupling.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(3-(o-Tolyl)isoxazol-5-yl)methanol**

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₃ (tolyl)	~21
-CH ₂ OH	~56
Isoxazole C-4	~102
Aromatic (tolyl)	125 - 138
Isoxazole C-3	~162
Isoxazole C-5	~170

Rationale for Predictions:

- -CH₃ (tolyl): The methyl carbon is expected at a characteristic upfield position around 21 ppm.
- -CH₂OH: The methylene carbon attached to the hydroxyl group is predicted to be around 56 ppm.
- Isoxazole Ring Carbons: The isoxazole ring carbons are expected at distinct downfield positions, with C-4 being the most upfield (~102 ppm), followed by C-3 (~162 ppm) and C-5 (~170 ppm), consistent with data for similar isoxazole structures.[\[5\]](#)
- Aromatic Carbons: The six carbons of the tolyl ring will have distinct signals in the typical aromatic region of 125-138 ppm. The quaternary carbon attached to the isoxazole ring and the carbon bearing the methyl group will likely have different intensities compared to the protonated carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for **(3-(o-Tolyl)isoxazol-5-yl)methanol**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Broad, Strong
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=N stretch (isoxazole)	1580 - 1620	Medium
C=C stretch (aromatic)	1450 - 1600	Medium
C-O stretch (alcohol)	1000 - 1260	Strong
N-O stretch (isoxazole)	850 - 950	Medium

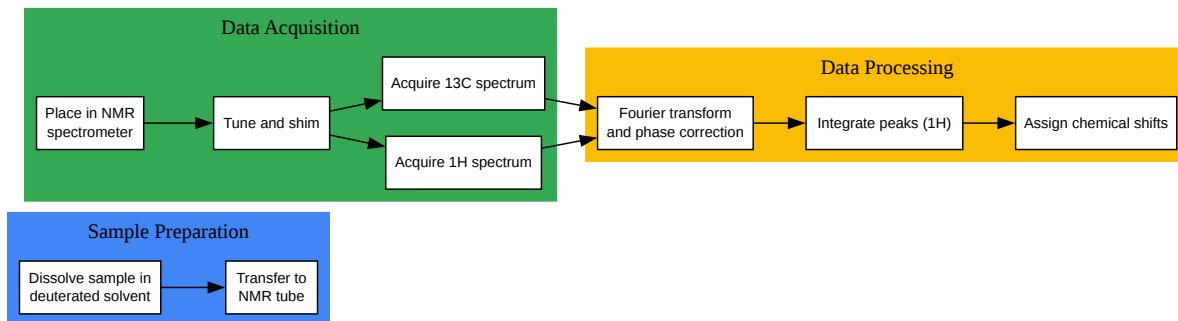
Rationale for Predictions:

- O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.[2]
- C-H Stretches: Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear between 2850 and 3000 cm⁻¹.[2]
- C=N and C=C Stretches: The C=N stretching of the isoxazole ring and the C=C stretching of the aromatic tolyl ring are expected in the 1450-1620 cm⁻¹ region.[2]
- C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is predicted in the 1000-1260 cm⁻¹ range.
- N-O Stretch: The N-O stretching vibration of the isoxazole ring is expected to appear in the fingerprint region, around 850-950 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound ($C_{11}H_{11}NO_2$), which is 189.21 g/mol .[\[4\]](#)
- Fragmentation Pattern: Isoxazole rings are known to undergo characteristic fragmentation pathways. A common fragmentation involves the cleavage of the N-O bond, followed by rearrangements. Key predicted fragments for **(3-(o-Tolyl)isoxazol-5-yl)methanol** would include:
 - Loss of the hydroxymethyl group (- CH_2OH , 31 Da) leading to a fragment at m/z 158.
 - Cleavage of the isoxazole ring, potentially leading to fragments corresponding to the o-tolyl nitrile oxide cation and other smaller fragments.


Experimental Protocols

While specific experimental data for the title compound is not available, this section outlines the general, industry-standard protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a standard one-pulse 1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

[Click to download full resolution via product page](#)

Figure 2: General workflow for NMR data acquisition and processing.

IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Record a background spectrum of the empty ATR crystal.

- Place the sample on the crystal and apply pressure.
- Record the sample spectrum, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique for small molecules, which typically induces fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often results in a prominent molecular ion peak.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic characterization of **(3-(o-Tolyl)isoxazol-5-yl)methanol** is crucial for its definitive identification and for understanding its chemical properties. While experimental data for this specific isomer is not readily available in the public domain, this guide provides a comprehensive predictive analysis of its expected ^1H NMR, ^{13}C NMR, IR, and mass spectra based on established principles of spectroscopy and data from related compounds. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel isoxazole derivatives, aiding in their structural elucidation and furthering the development of new chemical entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 4. (3-O-TOLYL-ISOXAZOL-5-YL)-METHANOL | 885273-56-3 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of (3-(o-Tolyl)isoxazol-5-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1528808#spectroscopic-data-of-3-o-tolyl-isoxazol-5-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com